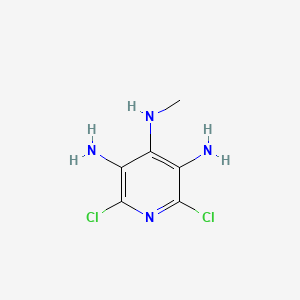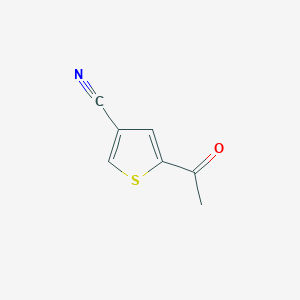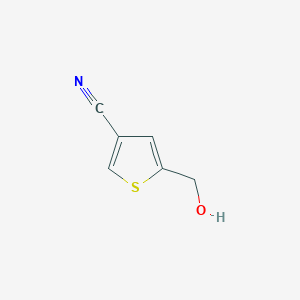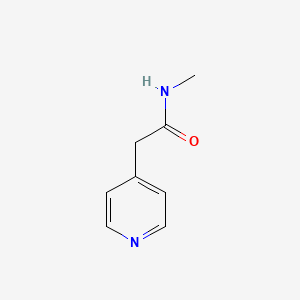
2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine
Übersicht
Beschreibung
“2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine” is a chemical compound with the molecular formula C13H15NOS . Its average mass is 233.329 Da and its monoisotopic mass is 233.087433 Da .
Molecular Structure Analysis
The molecular structure of “2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine” consists of a phenyl group (a six-membered aromatic ring) attached to an oxygen atom, which is connected to an ethylamine group. This ethylamine group is further substituted with a thienylmethyl group .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The pyrimidine moiety in 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine has been employed in designing novel heterocyclic compounds with potential biological activities . Specifically, this compound has shown promising anti-fibrotic effects. Researchers evaluated its activity against immortalized rat hepatic stellate cells (HSC-T6) and found that several derivatives exhibited better anti-fibrotic properties than existing drugs like Pirfenidone and Bipy55′DC. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the most potent anti-fibrotic activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Biomolecule-Ligand Complex Studies
Researchers can explore the interaction of 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine with biomolecules, such as proteins or nucleic acids. This compound’s structure makes it suitable for studying ligand binding and complex formation, which is crucial for drug discovery and understanding biological processes .
Structure-Based Drug Design
The pyrimidine core in this compound serves as a privileged structure in medicinal chemistry. Scientists can leverage its scaffold for designing new drugs by modifying functional groups or substituents. Structure-based drug design involves using computational methods to optimize binding interactions between the compound and its target protein, potentially leading to novel therapeutic agents .
Antimicrobial Applications
Pyrimidine derivatives, including 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine, have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the compound’s specific antimicrobial mechanisms could yield valuable insights for drug development .
Antiviral Potential
Similar to antimicrobial activity, pyrimidine-based compounds often exhibit antiviral effects. Researchers could investigate whether 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine shows inhibitory effects against specific viruses. Understanding its mode of action could contribute to antiviral drug development .
Antitumor Research
Pyrimidine derivatives have been studied for their potential as antitumor agents. Researchers could explore the effects of 2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine on cancer cell lines, tumor growth, and apoptosis. Investigating its impact on specific signaling pathways may reveal novel therapeutic strategies .
Eigenschaften
IUPAC Name |
2-phenoxy-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-5-12(6-3-1)15-9-8-14-11-13-7-4-10-16-13/h1-7,10,14H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWPOOGYIVRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



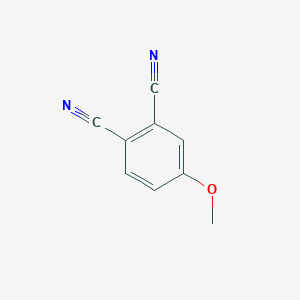


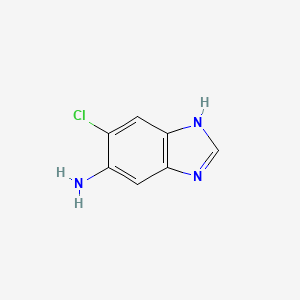

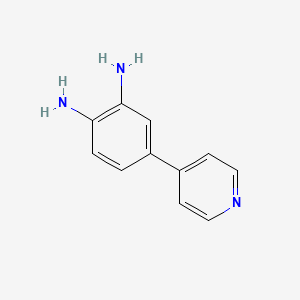
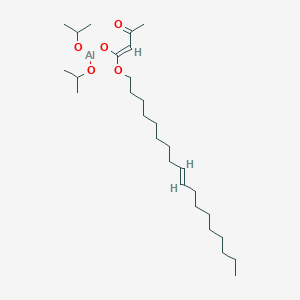
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
